molecular formula C16H12N2O2 B8330523 4-(quinolin-5-ylamino)-benzoic Acid

4-(quinolin-5-ylamino)-benzoic Acid

Cat. No.: B8330523
M. Wt: 264.28 g/mol
InChI Key: FXZWWZFPEFOQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Quinolin-5-ylamino)-benzoic Acid is a specialized chemical scaffold designed for pharmaceutical research and drug discovery. Quinoline derivatives are recognized as important construction motifs in medicinal chemistry due to their wide spectrum of biological activities . This compound integrates a quinoline heterocycle with an aminobenzoic acid moiety, a structure known as para-aminobenzoic acid (PABA) which serves as a versatile building block for the development of novel molecules with potential therapeutic applications . The aminobenzoic acid component allows for further chemical derivatization, making this compound a valuable intermediate for generating more complex target molecules . Researchers can utilize this scaffold to create new compounds for investigating mechanisms of action such as growth inhibition by cell cycle arrest, apoptosis, inhibition of angiogenesis, and disruption of cell migration . Its structural features make it a candidate for use in synthesizing potential anticancer agents, given that a number of quinoline derivatives have demonstrated significant anticancer activity through various pathways . Furthermore, derivatives based on similar aromatic systems have been explored for other biological properties, including antioxidant activity, where the planar polyaromatic structure can contribute to radical scavenging potential . This product is intended for research purposes as a key intermediate in the synthesis of heterocyclic compounds and for structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

4-(quinolin-5-ylamino)benzoic acid

InChI

InChI=1S/C16H12N2O2/c19-16(20)11-6-8-12(9-7-11)18-15-5-1-4-14-13(15)3-2-10-17-14/h1-10,18H,(H,19,20)

InChI Key

FXZWWZFPEFOQDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Compound Substituent Key Features Potential Applications
4-(quinolin-5-ylamino)-benzoic acid Quinolin-5-ylamino group Combines aromaticity (quinoline) and hydrogen-bonding capacity (carboxylic acid). Drug discovery (kinase inhibition, antibiotics)
4-(4-nitrobenzylideneamino) benzoic acid Nitrobenzylideneamino group Electron-withdrawing nitro group enhances acidity; planar structure for stacking. Materials science, catalysis
4-(methoxycarbonyl)benzoic acid Methoxycarbonyl group Ester functionality increases lipophilicity; hydrolyzes to carboxylic acid. Prodrug design, polymer chemistry
4-(benzyloxy)benzoic acid Benzyloxy group Ether linkage improves lipid solubility; steric bulk may hinder binding. Crystallography studies, organic synthesis
4-[(2-butyl-5-formylimidazol-1-yl)methyl]benzoic acid Imidazole-formyl substituent Heterocyclic imidazole introduces basicity; formyl group enables crosslinking. Antihypertensive agents (eprosartan analogs)
Key Observations:
  • Electron Effects: The quinolin-5-ylamino group in the target compound likely acts as a moderate electron donor compared to the strongly electron-withdrawing nitro group in 4-(4-nitrobenzylideneamino) benzoic acid. This difference influences acidity (pKa) and reactivity .
  • Solubility : The carboxylic acid group in all compounds enhances water solubility, but bulky substituents (e.g., benzyloxy, imidazole) reduce it, favoring lipid membrane penetration .
  • Biological Interactions: Quinoline derivatives (e.g., 4-anilino-quinazolines) are known for targeting DNA topoisomerases or tyrosine kinases, suggesting similar mechanisms for the target compound .
Analytical Techniques:
  • X-ray crystallography : Used to resolve structures of analogs like 4-(benzyloxy)benzoic acid, revealing hydrogen-bonding networks and packing motifs (e.g., SHELXL refinement in ).
  • Spectroscopy : NMR and IR confirm functional groups (e.g., ester C=O stretches in 4-(methoxycarbonyl)benzoic acid at ~1700 cm⁻¹) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(quinolin-5-ylamino)-benzoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves coupling quinoline-5-amine with a benzoic acid derivative via amide or urea bond formation. Key steps include:

  • Activation of the carboxylic acid group (e.g., using EDC/HOBt or DCC) to facilitate nucleophilic attack by the amine .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction homogeneity.
  • Monitoring reaction progress : Use TLC or HPLC to track intermediate formation and optimize reaction time/temperature .
    • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>98%), as validated by NMR and LC-MS .

Q. Which analytical techniques are critical for characterizing this compound?

  • Core Techniques :

  • NMR spectroscopy (¹H/¹³C) to confirm molecular structure and assess proton environments .
  • LC-MS (e.g., using a C18 column with ESI ionization) for molecular weight verification and purity assessment .
  • X-ray crystallography (if single crystals are obtained) to resolve 3D structure; SHELX programs are standard for refinement .
    • Supplementary Methods : FT-IR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound, particularly polymorphism or solvatomorphism?

  • Crystallization Strategies :

  • Solvent screening : Test solvents with varying polarity (e.g., methanol, acetonitrile) to induce different crystal forms .
  • Temperature-gradient methods to control nucleation rates and crystal packing .
    • Polymorphism Analysis : Use single-crystal XRD (SHELXL ) to compare unit cell parameters. Pair with DSC/TGA to identify thermal stability differences between polymorphs .

Q. What computational approaches are effective for predicting the electronic properties and binding interactions of this compound?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity and charge distribution. Software like Gaussian or ORCA is recommended .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). Validate with experimental binding assays .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can simulate solvation effects and conformational stability .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

  • Stepwise Approach :

  • Variable-temperature NMR : Identify dynamic effects (e.g., rotameric equilibria) causing peak splitting .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign spatial proximities .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 4-phenylamino-benzoic acid derivatives) to validate assignments .

Q. What strategies improve the accuracy of crystal structure determination for this compound using X-ray diffraction?

  • Data Collection : Use high-resolution synchrotron radiation for weakly diffracting crystals .
  • Refinement Protocols :

  • SHELXL : Apply restraints for flexible groups (e.g., the quinoline ring) and refine hydrogen atoms anisotropically .
  • Twinning analysis : Use PLATON or ROTAX to detect and model twinned crystals .
    • Validation Tools : Check CIF files with checkCIF (IUCr) to ensure geometric plausibility .

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